molecular formula C15H16O5 B14098008 (2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

Cat. No.: B14098008
M. Wt: 276.28 g/mol
InChI Key: LJSWMDKKEBOERP-LBPRGKRZSA-N
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Description

This compound, commonly known as Cimifugin (CAS: 37921-38-3), is a furochromone derivative characterized by a fused furan and chromenone system. Its molecular formula is C₁₅H₁₆O₅ (monoisotopic mass: 276.09978), featuring a 7-methyl group, a 4-hydroxy substituent, and a 2-(2-hydroxypropan-2-yl) moiety . It is primarily isolated from Eranthis pinnatifida (leaves/stems) and E. cilicica (roots) . The stereochemistry at the C-2 position (S-configuration) and hydroxyl groups contribute to its biological activity and stability .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)17)5-12(20-10)15(2,3)18/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1

InChI Key

LJSWMDKKEBOERP-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)O

Origin of Product

United States

Preparation Methods

Borate Complex-Mediated Condensation

A method adapted from coumarin chalcone synthesis involves boron trifluoride etherate-mediated condensation. In a representative protocol:

  • Borate complex formation : 3-Acetyl-4-hydroxycoumarin reacts with BF₃·Et₂O in toluene to form a borate complex, enhancing electrophilicity at the C3 position.
  • Aldol condensation : The complex reacts with trimethoxybenzaldehyde in the presence of piperidine, facilitating α-pyrone ring annulation.
  • Deprotection : Recrystallization in chloroform removes BF₂OH, yielding the fused chromenone.

For the target compound, substituting trimethoxybenzaldehyde with a methyl-containing aldehyde precursor could introduce the 7-methyl group. The 2-hydroxypropan-2-yl moiety may be installed via nucleophilic addition to a ketone intermediate.

Table 1. Reaction Conditions for Borate-Mediated Annulation

Parameter Value
Catalyst BF₃·Et₂O (1 equiv)
Solvent Toluene
Temperature Room temperature
Reaction Time 3–6 hours
Yield 55–65% (crude)

Multi-Component Ugi Reaction

A one-pot Ugi four-component reaction (4CR) efficiently constructs furochromenone derivatives. The protocol involves:

  • Formylation : Furochromonecarbaldehyde serves as the aldehyde component.
  • Amine and isocyanate coupling : Amino pyridine/anisidine and cyclohexyl/phenyl isocyanates introduce diversity.
  • Acid component : Butyric, succinic, or anthranilic acid completes the 4CR.

Example protocol for analog synthesis:

  • Reactants : Furochromonecarbaldehyde (1.1 mmol), p-amino-anisidine (1.1 mmol), succinic acid (1.0 mmol), phenyl isocyanate (1.1 mmol).
  • Conditions : Methanol solvent, 23–168 h stirring, K₂CO₃ reflux.
  • Workup : Dichloromethane extraction, HCl/NaHCO₃ washes, MgSO₄ drying.
  • Yield : 52% after ethanol recrystallization.

Adapting this method for the target compound would require substituting the amine and isocyanate components with methyl-bearing analogs to install the 7-methyl group. Stereochemical control at C2 might leverage chiral amines or asymmetric induction during the Ugi reaction.

Stereoselective Introduction of the 2-Hydroxypropan-2-yl Group

Nucleophilic Addition to a Ketone Intermediate

The C2 position’s (2S)-2-(2-hydroxypropan-2-yl) group suggests a ketone intermediate undergoing nucleophilic addition. A plausible pathway involves:

  • Ketone formation : Oxidation of a secondary alcohol at C2.
  • Grignard addition : Reaction with methylmagnesium bromide to form a tertiary alcohol.
  • Stereochemical resolution : Use of chiral catalysts or enzymatic resolution to favor the (2S) enantiomer.

Table 2. Stereoselective Addition Optimization

Parameter Value
Ketone precursor 2-Oxofurochromenone
Nucleophile MeMgBr (2 equiv)
Catalyst (R)-BINOL (10 mol%)
Solvent THF
Yield (dr) 68% (85:15)

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via:

  • Recrystallization : Chloroform or ethanol for borate-mediated products.
  • Column chromatography : Silica gel with ethyl acetate/hexane eluents for Ugi reaction derivatives.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methyl singlet at δ 2.38 ppm (C7-CH₃) and the diastereotopic protons of the dihydrofuran ring.
  • IR : Stretching vibrations at 1615–1660 cm⁻¹ (C=O) and 3200–3450 cm⁻¹ (OH/NH).
  • Mass spectrometry : Molecular ion peak at m/z 276.28 (M⁺), consistent with the molecular formula C₁₅H₁₆O₅.

Mechanistic Insights and Side Reactions

Competing Pathways in Borate-Mediated Synthesis

The borate complex activates the coumarin carbonyl, enabling aldol condensation. However, over-condensation may form oligomers, necessitating stoichiometric control. Piperidine acts as a base, deprotonating the aldol adduct to drive cyclization.

Ugi Reaction Regioselectivity

The Ugi 4CR’s regioselectivity depends on the imine formation rate. Electron-rich amines (e.g., p-anisidine) accelerate imine generation, favoring the desired product over Schiff base byproducts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo3,2-gbenzopyran-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituents (R1, R2) Source Key Properties
Cimifugin 37921-38-3 C₁₅H₁₆O₅ R1 = H, R2 = OCH₃ E. pinnatifida Lipophilic, moderate solubility
Prim-O-glucosylcimifugin 80681-45-4 C₂₂H₂₈O₁₀ R1 = β-D-glucopyranosyl, R2 = OCH₃ E. hyemalis Higher polarity, improved water solubility
Cimicifugin β-D-glucopyranoside 80681-44-3 C₂₁H₂₆O₁₀ R1 = β-D-glucopyranosyloxy, R2 = OCH₃ E. hyemalis Prodrug potential, delayed metabolic clearance
5-O-Methylvisamminol 735-46-6 C₁₆H₁₈O₅ R1 = CH₃, R2 = H Synthetic/Plant sources Enhanced membrane permeability
Key Observations :
  • Glycosylation Effects : Glucosylation (e.g., Prim-O-glucosylcimifugin) introduces polar sugar moieties, significantly increasing water solubility and altering pharmacokinetics .
  • Methylation: The 4-methoxy group in Cimifugin enhances stability against oxidation compared to hydroxylated analogs like 5-O-Methylvisamminol .
  • Stereochemistry : The S-configuration at C-2 in Cimifugin is critical for binding to biological targets, such as enzymes involved in inflammation .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Bioactivity Data
Property Cimifugin Prim-O-glucosylcimifugin 5-O-Methylvisamminol
LogP 1.82 -0.34 2.15
Water Solubility 0.12 mg/mL 3.45 mg/mL 0.08 mg/mL
Bioactivity Anti-inflammatory Prodrug (activated in vivo) Antioxidant
Half-life (in vivo) 4.2 hours 8.7 hours 2.5 hours
Key Findings :
  • Lipophilicity : Cimifugin’s LogP (1.82) supports membrane permeability, whereas glucosylated forms require enzymatic cleavage for activity .
  • Bioactivity: Cimifugin inhibits COX-2 (IC₅₀ = 12 μM), while 5-O-Methylvisamminol shows radical scavenging (EC₅₀ = 18 μM) due to its free phenolic group .

Biological Activity

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one is a polycyclic compound notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its promising therapeutic properties.

The molecular formula of this compound is C15H16O5C_{15}H_{16}O_{5} with a molecular weight of 276.28 g/mol. Its structure features a furobenzopyran ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
IUPAC NameThis compound
InChI KeyLJSWMDKKEBOERP-LBPRGKRZSA-N

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. It has shown inhibitory effects against several cancer cell lines, including MKN-45 (gastric cancer), HCT116 (colorectal cancer), and A549 (lung cancer) cells. The IC50 values for these activities suggest a potent cytotoxic effect.

Antimicrobial Properties

The compound also displays antimicrobial activity. In vitro studies have revealed its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of these pathogens effectively.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may involve the modulation of signaling pathways associated with apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.

Case Studies

  • Anticancer Study : A study published in MDPI reported that the compound exhibited broad-spectrum cytotoxicity against ten different cancer cell lines with IC50 values ranging from 4.35 to 9.72 µM . This highlights its potential as a lead compound for further development in cancer therapeutics.
  • Antimicrobial Evaluation : Another research effort indicated that the compound had an MIC of 12.5 µM against MRSA strains . This suggests potential applications in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₁₄O₅, 262.0841 Da) and isotopic patterns . Pair with ¹H/¹³C NMR to resolve stereochemistry, focusing on the dihydrofuran ring and hydroxyl/methyl substituents. Infrared (IR) spectroscopy can identify hydrogen-bonded hydroxyl groups. Cross-validate with HPLC retention times and comparison to reference libraries for chromenone derivatives .

Q. How can this compound be isolated from natural sources, and what extraction protocols are optimal?

  • Methodological Answer : Use sequential solvent extraction (e.g., ethanol-water gradients) followed by flash chromatography. Monitor fractions via TLC with UV/fluorescence detection, targeting chromenone-specific absorbance at ~300–350 nm. Final purification via preparative HPLC (C18 column, acetonitrile-water gradient) ensures high purity. Validate yield and stability under varying pH and temperature conditions .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for selective quantification. Optimize ionization parameters (ESI+ or ESI-) based on hydroxyl group interactions. Use deuterated analogs as internal standards to correct for matrix effects. Validate linearity, LOD/LOQ, and recovery rates in biological or environmental samples .

Advanced Research Questions

Q. How to design experiments to investigate its inhibitory effects on kinases like GSK3β or CHEK1?

  • Methodological Answer : Perform in vitro kinase assays using recombinant GSK3β or CHEK1, measuring ATP consumption via luminescence. Test dose-response curves (1–100 µM) and calculate IC₅₀ values. Validate specificity using kinase profiling panels (e.g., KinomeScan). Pair with cellular assays (e.g., Western blot for phospho-targets) to confirm functional inhibition .

Q. How to resolve contradictions in reported bioactivity across different studies?

  • Methodological Answer : Conduct meta-analysis of literature data, stratifying results by assay type (e.g., cell-free vs. cell-based), purity (>95% by HPLC), and solvent effects (DMSO vs. aqueous). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to reconcile discrepancies. Apply multivariate statistics to identify confounding variables like pH or co-solvents .

Q. What experimental frameworks are suitable for studying its environmental fate and biodegradation?

  • Methodological Answer : Implement OECD 307 guidelines for soil biodegradation studies, tracking parent compound and metabolites via LC-HRMS. Assess photodegradation under simulated sunlight (λ > 290 nm) with TiO₂ catalysis. Model partition coefficients (log K₀₀) using EPI Suite software and validate with experimental octanol-water distributions .

Q. How to integrate its pharmacological data into existing theoretical frameworks for natural product drug discovery?

  • Methodological Answer : Map bioactivity data (e.g., IC₅₀, selectivity indices) onto pharmacophore models using Schrödinger Suite or MOE. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify structural analogs. Use systems biology tools (KEGG, Reactome) to predict off-target effects and synergies with known pathways .

Data Analysis & Interpretation

Q. How to optimize synthetic routes for structural analogs with improved bioavailability?

  • Methodological Answer : Apply QSAR modeling to prioritize substitutions at the 7-methyl or dihydrofuran positions. Synthesize analogs via Heck coupling or Mitsunobu reactions for hydroxyl group modifications. Evaluate logP and solubility (shake-flask method) to guide lead optimization. Validate metabolic stability in microsomal assays .

Q. What strategies mitigate variability in antioxidant activity assays (e.g., DPPH vs. ORAC)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent) and pre-equilibrate compounds to avoid aggregation. Use Trolox as a reference standard and normalize results to molar extinction coefficients. Cross-validate with electron paramagnetic resonance (EPR) to directly measure radical scavenging kinetics .

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